molecular formula C23H22ClN5O2 B2772812 N-(2-carbamoylphenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105231-98-8

N-(2-carbamoylphenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2772812
CAS RN: 1105231-98-8
M. Wt: 435.91
InChI Key: LCUMOMJHPIEAEV-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity of Derivatives

Compounds with structural modifications, including hydrazinecarboxamides and heteroaromatic-isonicotino hydrazides, have been evaluated for their antitubercular activity. Some derivatives demonstrated significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, offering insights into the design of new antituberculosis compounds (M. Asif, 2014).

Heterocyclic N-oxide Molecules in Drug Development

Heterocyclic N-oxide derivatives, including those synthesized from pyridazine, have shown a wide range of biological activities. These compounds are pivotal in drug development, particularly in catalysis and medicinal applications, suggesting a pathway for exploring novel therapeutic agents (Dongli Li et al., 2019).

Macozinone for TB Treatment

Macozinone, a compound undergoing clinical studies for tuberculosis (TB) treatment, targets essential processes in Mycobacterium tuberculosis. The development of macozinone underscores the potential of novel compounds in addressing TB, highlighting the broader context of drug development against bacterial infections (V. Makarov & K. Mikušová, 2020).

Role of Chemical Groups in CNS Drugs

Exploration of heterocycles and functional chemical groups has identified several compounds with potential Central Nervous System (CNS) activity. This research direction provides a foundation for synthesizing novel CNS-acting drugs, demonstrating the relevance of structural diversity in pharmaceutical chemistry (S. Saganuwan, 2017).

DPP IV Inhibitors for Diabetes Treatment

Dipeptidyl peptidase IV (DPP IV) inhibitors, including compounds with pyridine and pyrimidine structures, represent a significant class of antidiabetic drugs. This area of research illustrates the therapeutic potential of structurally diverse compounds in treating chronic conditions such as type 2 diabetes mellitus (Laura Mendieta et al., 2011).

properties

IUPAC Name

N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c24-17-7-5-15(6-8-17)19-9-10-21(28-27-19)29-13-11-16(12-14-29)23(31)26-20-4-2-1-3-18(20)22(25)30/h1-10,16H,11-14H2,(H2,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUMOMJHPIEAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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